molecular formula C12H12ClFN4O B12257236 4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one

4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B12257236
M. Wt: 282.70 g/mol
InChI Key: BVHSYOIMBWLYJD-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one is a specialized chemical building block designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its molecular structure incorporates two key functional groups: an azidomethyl moiety and a substituted phenylmethyl side chain. The azide group is a critical handle for bioorthogonal "click" chemistry, enabling efficient and selective conjugation to molecules with alkyne groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound highly valuable for synthesizing more complex molecular architectures, probing biological interactions, or developing chemical probes . Concurrently, the 3-chloro-4-fluorophenylmethyl substituent is a common pharmacophore found in compounds targeting various biological pathways, suggesting its utility in the synthesis of novel molecules for pharmacological evaluation . The pyrrolidin-2-one core provides a rigid scaffold that can help define the three-dimensional orientation of these functional groups, which is crucial for optimizing interactions with biological targets. As such, this reagent is a versatile intermediate for researchers designing and constructing novel compounds, with potential applications in developing enzyme inhibitors, receptor modulators, and targeted chemical tools. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12ClFN4O

Molecular Weight

282.70 g/mol

IUPAC Name

4-(azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H12ClFN4O/c13-10-3-8(1-2-11(10)14)6-18-7-9(4-12(18)19)5-16-17-15/h1-3,9H,4-7H2

InChI Key

BVHSYOIMBWLYJD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=C(C=C2)F)Cl)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Chlorofluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidinone ring with a 3-chloro-4-fluorophenyl group using appropriate reagents and conditions.

    Introduction of the Azidomethyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidinone ring with an azidomethyl group using azidation reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding oxides.

    Reduction: The azidomethyl group can be reduced to form amines.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The chlorofluorophenyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity. The pyrrolidinone ring can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Key Observations:

The azidomethyl group distinguishes the target compound by enabling click chemistry modifications, a feature absent in other derivatives. This could facilitate targeted drug delivery or bioconjugation in therapeutic applications.

Enzyme Inhibition Potential: Analogues like 10b and 18c exhibit AChE inhibition via interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme. The target compound’s halogenated aromatic group may mimic these interactions but requires experimental validation .

Biological Activity

The compound 4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one is a member of the pyrrolidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one is C12H13ClFN4OC_{12}H_{13}ClFN_4O. The presence of an azide group and a chloro-fluoro-substituted phenyl moiety suggests potential reactivity in biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many pyrrolidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives show effectiveness against various bacterial strains and fungi.
  • Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in disease pathways.

The biological activity of 4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one can be attributed to several mechanisms:

  • Targeting Enzymatic Pathways : Compounds with similar structures often interact with enzymes like kinases or proteases, disrupting cellular signaling pathways.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
  • Interference with DNA/RNA Synthesis : The azide group can participate in click chemistry reactions, potentially leading to the modification of nucleic acids.

Case Study 1: Anticancer Activity

A study examining the anticancer properties of pyrrolidine derivatives found that compounds with similar substitutions demonstrated significant inhibition of cell proliferation in human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF710Cell cycle arrest
4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one A549TBDTBD

Case Study 2: Antimicrobial Activity

In another study, derivatives were tested against a panel of bacteria. The results indicated that certain modifications enhanced antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one TBD

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